Cas no 508-93-0 (Evomonoside)

Evomonoside 化学的及び物理的性質
名前と識別子
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- Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-14-hydroxy-,(3b,5b)-
- Evomonoside
- EVOMONOSIDE(RG)(CALL)
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計算された属性
- せいみつぶんしりょう: 520.30400
じっけんとくせい
- PSA: 125.68000
- LogP: 2.45610
Evomonoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E947500-10mg |
Evomonoside |
508-93-0 | 10mg |
$4443.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-499139-10 mg |
Evomonoside, |
508-93-0 | 10mg |
¥48,887.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-499139-10mg |
Evomonoside, |
508-93-0 | 10mg |
¥48887.00 | 2023-09-05 |
Evomonoside 関連文献
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Sasilada Sirirungruang,Collin R. Barnum,Sophia N. Tang,Patrick M. Shih Nat. Prod. Rep. 2023 40 1170
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2. Synthesis of 20α- and 20β-acetamido, amino, nitro and hydroxy derivatives of 14-hydroxy-5β,14β-pregnane 3β-glycosides: pregnanes that bind to the digitalis receptorJohn F. Templeton,Yangzhi Ling,Talal H. Zeglam,Kirk Marat,Frank S. LaBella J. Chem. Soc. Perkin Trans. 1 1992 2503
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cardenolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Cardenolides and derivatives
Evomonosideに関する追加情報
Evomonoside: A Comprehensive Overview
Evomonoside (CAS No. 508-93-0) is a naturally occurring triterpenoid saponin isolated from the roots of Glycyrrhiza inflata, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention in recent years due to its diverse pharmacological activities and potential applications in the fields of pharmaceuticals, cosmetics, and food additives. The scientific community has conducted extensive research on Evomonoside, particularly focusing on its structural elucidation, biological activities, and mechanisms of action.
The molecular formula of Evomonoside is C44H72O14, with a molecular weight of 876.1 g/mol. Its structure consists of a glycyrrhetinic acid aglycone moiety attached to two glucose units via glycosidic bonds. This unique structure contributes to its stability and bioavailability, making it an ideal candidate for various therapeutic applications. Recent studies have highlighted the importance of the stereochemistry of Evomonoside in determining its biological activity, particularly in anti-inflammatory and antioxidant contexts.
One of the most notable properties of Evomonoside is its potent anti-inflammatory activity. Research published in 2023 demonstrated that Evomonoside effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the suppression of the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, Evomonoside has been shown to exhibit anti-arthritic properties in animal models of rheumatoid arthritis, suggesting its potential as a novel therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory effects, Evomonoside has also been investigated for its antioxidant properties. A 2023 study revealed that Evomonoside significantly reduces oxidative stress by scavenging free radicals and upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings underscore its potential as a natural antioxidant additive in food and cosmetic products.
The anticancer potential of Evomonoside has also been explored in recent studies. A 2023 paper published in the journal Cancer Letters demonstrated that Evomonoside induces apoptosis in human breast cancer cells by activating the mitochondrial-dependent caspase pathway. Moreover, it was found to inhibit tumor growth in a xenograft mouse model, highlighting its potential as an anticancer agent.
Beyond its pharmacological applications, Evomonoside has also been studied for its effects on skin health. A 2023 clinical trial investigating the topical application of Evomonoside revealed significant improvements in skin hydration and elasticity, suggesting its potential as a cosmeceutical ingredient.
The synthesis and extraction methods for Evomonoside have also been optimized in recent years. Traditional extraction methods such as Soxhlet extraction and ultrasound-assisted extraction have been compared for their efficiency in isolating Evomonoside from Glycyrrhiza inflata roots. Recent studies have demonstrated that microwave-assisted extraction offers higher yields and shorter processing times compared to conventional methods.
In conclusion, Evomonoside (CAS No. 508-93-0) is a multifaceted compound with promising applications across various industries. Its anti-inflammatory, antioxidant, anticancer, and skin-enhancing properties make it a valuable natural product for drug development and cosmetic formulations. As research on Evomonoside continues to advance, it is anticipated that new therapeutic applications will emerge, further solidifying its position as a key compound in natural product chemistry.
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